Dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

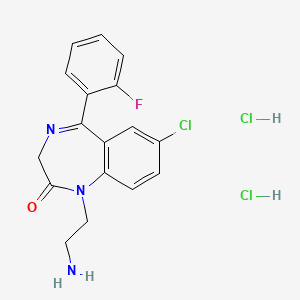

Dihydrochloride is a chemical compound belonging to the benzodiazepine class. It is a metabolite of flurazepam, a long-acting benzodiazepine used primarily as a hypnotic agent to treat insomnia. The compound is characterized by its molecular formula C17H17Cl3FN3O and a molecular weight of 404.6937832 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of didesethyl flurazepam dihydrochloride involves multiple steps, starting from the parent compound flurazepam. One common method includes the removal of ethyl groups from flurazepam through a series of chemical reactions. The process typically involves:

N-dealkylation: This step removes the ethyl groups from the nitrogen atoms in the flurazepam molecule.

Hydrochloride formation: The resulting compound is then treated with hydrochloric acid to form the this compound salt.

Industrial Production Methods

Industrial production of didesethyl flurazepam this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反应分析

Types of Reactions

Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced metabolites, which can be further analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .

科学研究应用

Dihydrochloride has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepine metabolites.

Biology: The compound is studied for its metabolic pathways and interactions with biological systems.

Medicine: Research focuses on its pharmacokinetics and potential therapeutic uses.

Industry: It is used in the development and testing of new benzodiazepine derivatives

作用机制

Dihydrochloride exerts its effects by binding to the allosteric site on gamma-aminobutyric acid (GABA) type A receptors. This binding potentiates the action of GABA, an inhibitory neurotransmitter, by opening the chloride channel within the receptor. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in sedative and hypnotic effects .

相似化合物的比较

Similar Compounds

Flurazepam: The parent compound, used primarily as a hypnotic agent.

Norflurazepam: Another metabolite of flurazepam with similar pharmacological properties.

Fludiazepam: A benzodiazepine with similar sedative effects.

Cinolazepam: Another benzodiazepine derivative with comparable properties.

Uniqueness

Dihydrochloride is unique due to its specific metabolic pathway and its role as a key intermediate in the metabolism of flurazepam. Its distinct chemical structure and pharmacokinetics make it an important compound for research and development in the field of benzodiazepines .

生物活性

Dihydrochloride compounds are a class of chemical substances that typically include a this compound salt form of various active pharmaceutical ingredients. This article focuses on the biological activity of several notable this compound compounds, particularly zuclopenthixol this compound , histamine this compound , and trimetazidine this compound . Each of these compounds exhibits unique pharmacological properties and biological activities that have been documented in various studies.

1. Zuclopenthixol this compound

Overview : Zuclopenthixol this compound is an antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders.

Biological Activity :

- Mechanism of Action : It acts as a dopamine antagonist, affecting neurotransmitter activity in the brain, which helps alleviate psychotic symptoms.

- Clinical Findings : A systematic review involving 20 trials with 1850 participants indicated that zuclopenthixol this compound was effective in improving global and mental state outcomes compared to placebo and other antipsychotics. However, it was associated with a higher incidence of movement disorders compared to clozapine and risperidone .

| Comparison Group | Movement Disorders (RR) | Global State Improvement | Mental State Improvement |

|---|---|---|---|

| Zuclopenthixol vs Placebo | 6.07 (very low quality) | Similar | Similar |

| Zuclopenthixol vs Chlorpromazine | Not significantly different | Similar | Similar |

2. Histamine this compound

Overview : Histamine this compound is an endogenous biogenic amine involved in several physiological processes, including immune response and gastric acid secretion.

Biological Activity :

- Mechanism of Action : It acts as an agonist at histamine receptors (H1-H4), leading to various biological effects such as vasodilation, bronchoconstriction, and stimulation of gastric acid secretion .

- Clinical Applications : Histamine this compound has been studied for its potential role in enhancing immune responses in cancer therapy. A study showed improved leukemia-free survival rates when combined with interleukin-2 in patients with acute myeloid leukemia .

| Treatment Group | Leukemia-Free Survival Rate | Overall Survival Rate |

|---|---|---|

| Histamine + IL-2 | Improved | Higher |

| Control | Standard | Lower |

3. Trimetazidine this compound

Overview : Trimetazidine this compound is primarily used for the treatment of angina pectoris and has gained attention for its potential benefits in cardiac metabolism.

Biological Activity :

- Mechanism of Action : It functions as a metabolic modulator by inhibiting fatty acid oxidation and promoting glucose oxidation, which may enhance myocardial efficiency during ischemic conditions.

- Clinical Findings : A randomized controlled trial revealed that trimetazidine did not significantly improve exercise capacity in patients with nonobstructive hypertrophic cardiomyopathy compared to placebo .

| Outcome Measure | Trimetazidine Group | Placebo Group |

|---|---|---|

| Peak VO2 (mL/kg/min) | 17.66 ± 3.53 | 19.01 ± 4.68 |

| Walking Distance (m) | 38.4 m less | Baseline comparison |

属性

IUPAC Name |

1-(2-aminoethyl)-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN3O.2ClH/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21-10-16(23)22(15)8-7-20;;/h1-6,9H,7-8,10,20H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZBBUVEKUGILP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl3FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678926 |

Source

|

| Record name | 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19603-97-5 |

Source

|

| Record name | 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。